molecular formula C14H16N2O2 B082461 4-Morpholin-4-ylmethyl-1H-quinolin-2-one CAS No. 13694-07-0

4-Morpholin-4-ylmethyl-1H-quinolin-2-one

Cat. No. B082461
CAS RN: 13694-07-0
M. Wt: 244.29 g/mol
InChI Key: GMIRSQVMTMJGJI-UHFFFAOYSA-N
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Description

Quinoline derivatives, including 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, are nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities. The synthesis of these compounds often involves multistep chemical reactions, leveraging various catalysts and conditions to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of quinoline derivatives can be accomplished through methods such as the Buchwald–Hartwig amination, offering yields ranging from 60–88%. This process involves the reaction of bromoquinoline precursors with heteroarylamines like morpholine under palladium catalysis (Bonacorso et al., 2018). Additionally, methods involving copper-catalyzed reactions and palladium-catalyzed cross-coupling chemistry have been documented for the efficient synthesis of aminoquinolines and their derivatives (Oh et al., 2017), (Glasnov et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often determined using techniques such as X-ray diffraction, NMR, FT-IR spectroscopy, and MS. These analyses reveal the compounds' intricate architecture and confirm their expected chemical structures (Sun et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including ester hydrolysis and nucleophilic substitutions, which are pivotal for their biological activity and further chemical modifications. For instance, the transformation of aminoquinolines to tricyclic quinolinones via novel chemical reactions has been reported, showcasing the versatile reactivity of these compounds (Kotadiya et al., 2014).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and formulation. These characteristics are typically influenced by the compounds' molecular structure and functional groups.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various chemical agents. Their interaction with DNA, as well as their photophysical properties, indicating intraligand and charge-transfer type transitions, highlights their potential for diverse applications in the field of chemistry and biology (Bonacorso et al., 2018).

Scientific Research Applications

Heterocyclic compounds, such as indole derivatives, are significant in various scientific fields . They are prevalent in natural products and drugs, playing a crucial role in cell biology . These compounds are present in more than 85% of all physiologically active chemical compounds .

  • Scientific Field: Medicinal Chemistry
    • Application : Heterocyclic compounds are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
    • Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a controlled lab environment) and in vivo (in a living organism) to determine their effects .
    • Results or Outcomes : The results also vary widely. For example, indole derivatives have shown various biologically vital properties .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIRSQVMTMJGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357704
Record name 4-Morpholin-4-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-ylmethyl-1H-quinolin-2-one

CAS RN

13694-07-0
Record name 4-Morpholin-4-ylmethyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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